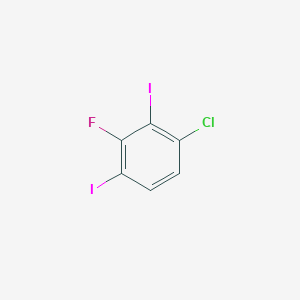
1-Chloro-3-fluoro-2,4-diiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-fluoro-2,4-diiodobenzene is an aromatic compound with the molecular formula C6H2ClFI2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-2,4-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of aniline derivatives followed by halogenation. For instance, starting with 2,4-difluoroaniline, the compound can be subjected to diazotization using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atoms . The chlorine and fluorine atoms can be introduced through subsequent halogenation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.
化学反応の分析
Types of Reactions
1-Chloro-3-fluoro-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can serve as a substrate in metal-catalyzed coupling reactions such as the Sonogashira coupling and Heck reaction.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
1-Chloro-3-fluoro-2,4-diiodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is employed in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: Researchers use this compound to study the effects of halogenation on biological activity and molecular interactions.
作用機序
The mechanism of action of 1-Chloro-3-fluoro-2,4-diiodobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets. Additionally, the compound’s electronic properties can modulate its reactivity and interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
1-Chloro-4-fluoro-2-iodobenzene: Similar in structure but with different positions of the halogen atoms.
2-Chloro-1-fluoro-4-iodobenzene: Another isomer with a different arrangement of halogen atoms.
1,2,3-Triiodobenzene: Contains three iodine atoms and exhibits different reactivity and applications.
Uniqueness
1-Chloro-3-fluoro-2,4-diiodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity.
特性
分子式 |
C6H2ClFI2 |
|---|---|
分子量 |
382.34 g/mol |
IUPAC名 |
1-chloro-3-fluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6H2ClFI2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |
InChIキー |
RWYAAQOOWVKKMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)I)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


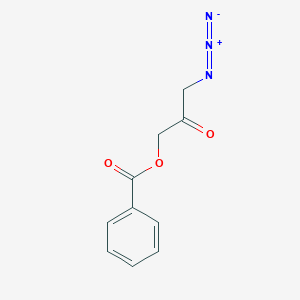


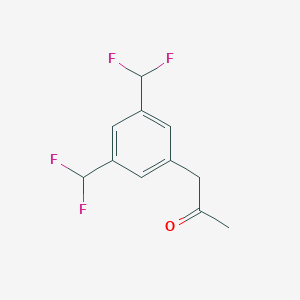
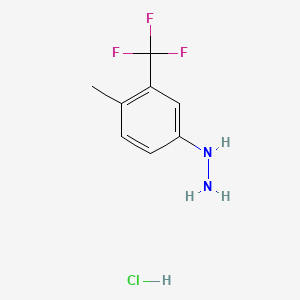
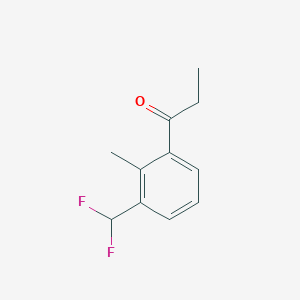
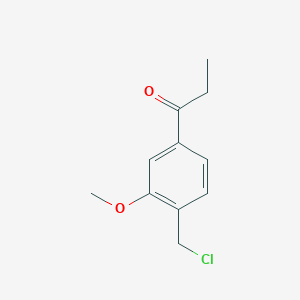
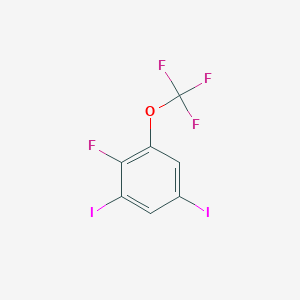

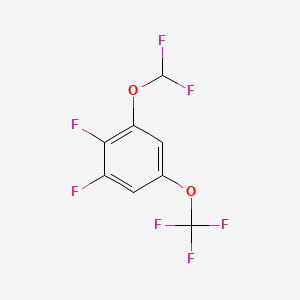
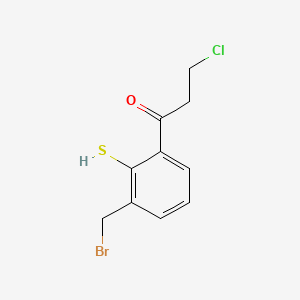
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)


